N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine
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Overview
Description
N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxadiazole structure, followed by the introduction of the nitro group and the formation of the imine linkage. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine can be compared with other similar compounds, such as:
- N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-6-amine
- N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-8-amine
These compounds share similar core structures but differ in the position of the nitro group or other substituents, which can affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C28H18N8O3 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C28H18N8O3/c37-36(38)26-12-11-23(27-28(26)35-39-34-27)33-31-17-18-7-9-19(10-8-18)20-15-24(21-5-1-3-13-29-21)32-25(16-20)22-6-2-4-14-30-22/h1-17,33H/b31-17+ |
InChI Key |
AKPGMGKRULPEJL-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)/C=N/NC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=NNC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Origin of Product |
United States |
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